molecular formula C10H11NO3 B14202312 Methyl 3-(2-aminophenoxy)prop-2-enoate CAS No. 917872-58-3

Methyl 3-(2-aminophenoxy)prop-2-enoate

Cat. No.: B14202312
CAS No.: 917872-58-3
M. Wt: 193.20 g/mol
InChI Key: UESGBFKFBVNFNE-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenoxy)prop-2-enoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of propenoic acid and features an aminophenoxy group attached to the propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl 3-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones

Properties

CAS No.

917872-58-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-(2-aminophenoxy)prop-2-enoate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3

InChI Key

UESGBFKFBVNFNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1=CC=CC=C1N

Origin of Product

United States

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